3-Methyl-2-nitrothiophene
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Overview
Description
3-Methyl-2-nitrothiophene is a heterocyclic compound with the molecular formula C5H5NO2S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of a nitro group at the second position and a methyl group at the third position makes this compound unique and of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, resulting in diverse downstream effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrothiophene typically involves nitration of 3-methylthiophene. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Methyl-2-nitrothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
2-Methylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrothiophene: Lacks the methyl group, which can influence its physical and chemical properties.
3-Nitrothiophene: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: 3-Methyl-2-nitrothiophene is unique due to the presence of both a nitro and a methyl group, which confer distinct reactivity and properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-2-nitrothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYLULWJGCGKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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